molecular formula C9H8BrF2N B6198961 5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 2703779-10-4

5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6198961
CAS No.: 2703779-10-4
M. Wt: 248.1
InChI Key:
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Description

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine, or 5-Br-3,3-DF-2,3-DH-1H-inden-1-amine, is an organic compound that belongs to the indene family of compounds. It is a colorless solid with a molecular weight of 253.07 g/mol. The compound has a wide range of applications in the field of scientific research. It is used in the synthesis of various organic compounds and has been studied for its potential biological activities.

Scientific Research Applications

5-Br-3,3-DF-2,3-DH-1H-inden-1-amine has been studied for its potential biological activity. It has been used in the synthesis of various organic compounds, such as indole derivatives, and has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of cholesterol. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, and has been studied for its potential anti-tumor activity.

Mechanism of Action

The mechanism of action of 5-Br-3,3-DF-2,3-DH-1H-inden-1-amine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of cholesterol. It is also believed that the compound has anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-3,3-DF-2,3-DH-1H-inden-1-amine are not yet fully understood. However, the compound has been studied for its potential anti-inflammatory and anti-tumor activities. It has also been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of cholesterol.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Br-3,3-DF-2,3-DH-1H-inden-1-amine in laboratory experiments include its low cost, its availability in various forms, and its ability to be used in a wide range of applications. The main limitation of using the compound in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

Future research on 5-Br-3,3-DF-2,3-DH-1H-inden-1-amine could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could explore the compound’s potential applications in the development of new drugs and its potential to be used in the synthesis of various organic compounds. Finally, research could also focus on further exploring the compound’s potential anti-inflammatory and anti-tumor activities.

Synthesis Methods

The synthesis of 5-Br-3,3-DF-2,3-DH-1H-inden-1-amine is typically carried out through a multi-step process. The first step involves the reaction of 1-bromo-3,3-difluoro-2,3-dihydro-1H-indene with bromoacetyl chloride in the presence of a base, such as triethylamine. The resulting product is then reacted with sodium hydroxide to form 5-Br-3,3-DF-2,3-DH-1H-inden-1-amine.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine involves the conversion of 5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-ol to the corresponding amine via a reductive amination reaction.", "Starting Materials": [ "5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-ol", "Ammonia", "Sodium triacetoxyborohydride", "Acetic acid", "Diethyl ether" ], "Reaction": [ "To a solution of 5-bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-ol in acetic acid, add ammonia and sodium triacetoxyborohydride.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with diethyl ether.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude amine product.", "Purify the product by recrystallization or column chromatography." ] }

2703779-10-4

Molecular Formula

C9H8BrF2N

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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